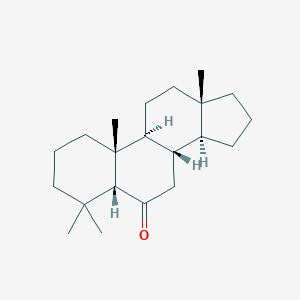

5beta-Androstan-6-one, 4,4-dimethyl-

Description

Contextualization within the Field of Steroidal Chemistry and Organic Synthesis

Steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton. researchgate.net The androstane (B1237026) skeleton, a C19 steroid, serves as the parent structure for androgens. nih.govnih.gov The introduction of functional groups and alterations in stereochemistry, such as the 5-beta configuration which results in a bent A/B ring junction, can significantly influence the molecule's shape and reactivity. nih.gov

The synthesis of modified steroids like 5beta-Androstan-6-one, 4,4-dimethyl- is a testament to the advancements in organic synthesis. The ability to selectively introduce functional groups, such as the ketone at C-6 and the gem-dimethyl group at C-4, showcases the power of modern synthetic methodologies to create complex and highly functionalized molecules from simpler steroidal precursors. rsc.org

Rationale and Significance of Investigating 5beta-Androstan-6-one, 4,4-dimethyl-

The investigation of 5beta-Androstan-6-one, 4,4-dimethyl- is primarily driven by the desire to understand the influence of its specific structural features on the chemical and physical properties of the steroid nucleus. The gem-dimethyl group at C-4, for instance, introduces significant steric hindrance, which can direct the outcome of subsequent reactions.

Furthermore, the 5-beta configuration creates a unique three-dimensional structure that is of interest in conformational analysis. Studying the synthesis and reactivity of this compound allows researchers to explore the intricate interplay between stereochemistry and chemical reactivity in complex polycyclic systems. rsc.org

Overview of Key Research Areas Pertaining to 5beta-Androstan-6-one, 4,4-dimethyl-

Research concerning 5beta-Androstan-6-one, 4,4-dimethyl- is centered on its synthesis and its use as an intermediate in the preparation of other modified steroids. A key study in this area involves the oxidation of a precursor alcohol to form the target ketone. rsc.org This ketone then serves as a starting material for further transformations, such as the introduction of additional functional groups. rsc.org

Synthetic Pathway and Intermediates

The synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- has been reported as part of broader studies on the functionalization of 4,4-dimethyl steroids. The key steps are outlined below.

A pivotal reaction in the synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- is the oxidation of its precursor, 3,3-ethylenedioxy-4,4-dimethyl-5β-androstan-6β-ol. rsc.org This reaction specifically yields the corresponding 5β-6-ketone. rsc.org

| Precursor | Reagent | Product |

| 3,3-Ethylenedioxy-4,4-dimethyl-5β-androstan-6β-ol | Oxidation | 3,3-Ethylenedioxy-4,4-dimethyl-5β-androstan-6-one |

Subsequently, the protecting group at C-3 can be removed to yield a dione (B5365651).

| Precursor | Reagent/Condition | Product |

| 3,3-Ethylenedioxy-4,4-dimethyl-5β-androstan-6-one | Deacetalisation | 4,4-Dimethyl-5β-androstane-3,6-dione |

This dione was shown to be interconvertible with its 5α-isomer under acidic conditions, highlighting the influence of reaction conditions on stereochemical outcomes. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

14295-32-0 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(5R,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C21H34O/c1-19(2)9-6-11-21(4)16-8-12-20(3)10-5-7-15(20)14(16)13-17(22)18(19)21/h14-16,18H,5-13H2,1-4H3/t14-,15-,16-,18+,20-,21+/m0/s1 |

InChI Key |

NXMOMLRGLCYFRT-AKLANTLKSA-N |

SMILES |

CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC(=O)[C@H]4[C@@]([C@H]3CC2)(CCCC4(C)C)C |

Canonical SMILES |

CC1(CCCC2(C1C(=O)CC3C2CCC4(C3CCC4)C)C)C |

Origin of Product |

United States |

Advanced Structural and Stereochemical Analysis of 5beta Androstan 6 One, 4,4 Dimethyl

Elucidation of Conformational Preferences and Dynamics in Solution and Solid State

In the 5-beta series, the A/B ring junction creates a concave and a convex face of the molecule. The A-ring in 5-beta-steroids typically adopts a chair conformation. However, the presence of the 4,4-dimethyl groups introduces significant steric interactions. These interactions, particularly 1,3-diaxial interactions, can lead to a distortion of the A-ring from a perfect chair geometry. It is plausible that the A-ring in 5beta-Androstan-6-one, 4,4-dimethyl- exists in a dynamic equilibrium between a flattened or twisted chair conformation in solution to alleviate these steric strains.

Application of Advanced Spectroscopic Techniques for Mechanistic Studies of 5beta-Androstan-6-one, 4,4-dimethyl-

Advanced spectroscopic methods are invaluable for the detailed structural elucidation of complex molecules like 5beta-Androstan-6-one, 4,4-dimethyl-. These techniques provide through-bond and through-space information, allowing for the assignment of stereochemistry and the study of conformational preferences.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

While a complete multi-dimensional NMR analysis of 5beta-Androstan-6-one, 4,4-dimethyl- is not available in the public domain, the expected proton and carbon NMR spectra can be predicted based on data from related androstane (B1237026) derivatives. documentsdelivered.comspectrabase.com The cis-fusion of the A/B rings in the 5-beta series leads to characteristic chemical shifts for the C-19 methyl protons and other protons in the vicinity of the A/B ring junction.

A comprehensive analysis using techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be particularly crucial for determining the through-space proximity of protons, providing definitive evidence for the stereochemistry at the A/B ring junction and the relative orientation of substituents. For instance, NOE correlations between the C-19 methyl protons and protons on the A and B rings would confirm the cis-fusion.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in 5beta-Androstan-6-one, 4,4-dimethyl- (based on related compounds)

| Nucleus | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-4α-CH₃ | ~1.1-1.3 | ~25-30 |

| C-4β-CH₃ | ~0.9-1.1 | ~20-25 |

| C-5β-H | ~1.8-2.2 | ~45-50 |

| C-6 | - | ~210-215 (C=O) |

| C-18-CH₃ | ~0.7-0.9 | ~12-15 |

| C-19-CH₃ | ~1.0-1.2 | ~20-24 |

Note: These are estimated values and would require experimental verification.

Vibrational and Electronic Circular Dichroism for Chiroptical Characterization

Chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful tools for determining the absolute configuration of chiral molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. For 5beta-Androstan-6-one, 4,4-dimethyl-, the VCD spectrum would be expected to show characteristic signals in the carbonyl stretching region (around 1700 cm⁻¹) and the C-H stretching region. The sign and intensity of the VCD bands are directly related to the absolute configuration of the molecule. Theoretical calculations of the VCD spectrum using methods like Density Functional Theory (DFT) could be compared with experimental spectra to provide an unambiguous assignment of the absolute stereochemistry.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. The carbonyl group at C-6 in 5beta-Androstan-6-one, 4,4-dimethyl- acts as a chromophore, giving rise to an n→π* electronic transition in the UV region (typically around 280-300 nm). The sign of the Cotton effect associated with this transition is governed by the octant rule for ketones. The A/B cis-fusion and the presence of the 4,4-dimethyl groups would place surrounding atoms in specific octants, leading to a predictable Cotton effect. This would allow for the determination of the absolute configuration of the stereocenters influencing the chromophore.

Crystallographic Investigations of 5beta-Androstan-6-one, 4,4-dimethyl- and its Crystalline Derivatives

To date, no public crystal structure of 5beta-Androstan-6-one, 4,4-dimethyl- or its crystalline derivatives has been reported in the Cambridge Structural Database. X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsional angles.

Sophisticated Synthetic Methodologies for 5beta Androstan 6 One, 4,4 Dimethyl and Its Structural Analogues

Retrosynthetic Analysis of the 5beta-Androstan-6-one, 4,4-dimethyl- Core Structure

A retrosynthetic analysis of the target molecule, 5beta-Androstan-6-one, 4,4-dimethyl-, reveals several key disconnections and strategic considerations. The core challenge lies in the stereocontrolled synthesis of the A/B cis-fused ring system and the regioselective introduction of the C-6 ketone and the C-4 gem-dimethyl groups.

The primary disconnection would involve the removal of the C-6 ketone, which could be introduced late in the synthesis via oxidation of a C-6 hydroxyl group. This hydroxyl group, in turn, could be installed through various methods, including hydroboration-oxidation of a Δ⁵-steroid or the reduction of a 6-keto precursor.

The gem-dimethyl group at C-4 can be envisioned as being introduced via methylation of a 3-keto-steroid precursor. The stereochemistry of the A/B ring junction (5β) is a critical aspect. This can be achieved through stereoselective reduction of a Δ⁴-3-keto steroid precursor, which typically yields a mixture of 5α and 5β isomers. nih.gov Therefore, methods that favor the formation of the 5β-isomer are highly desirable.

A plausible retrosynthetic pathway is outlined below:

Target: 5beta-Androstan-6-one, 4,4-dimethyl-

Disconnection 1 (C-6 ketone): This functionality can be introduced from a corresponding 6-hydroxy steroid via oxidation.

Disconnection 2 (C-4 gem-dimethyl group): These groups can be installed by exhaustive methylation of a suitable 3-keto precursor.

Disconnection 3 (5β-stereochemistry): The cis-fused A/B ring system can be established from a Δ⁴-enone precursor through stereoselective hydrogenation or reduction.

This analysis suggests that a key intermediate would be a 5β-androstan-3-one derivative, which can then be manipulated to introduce the desired functionalities at C-4 and C-6.

Development of Novel and Efficient Synthetic Routes

The forward synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- requires careful selection of reactions to ensure high chemo-, regio-, and stereoselectivity.

The introduction of a ketone at the C-6 position of the androstane (B1237026) skeleton can be achieved through several methods. A common strategy involves the oxidation of a C-6 hydroxyl group. The challenge lies in the regioselective introduction of this hydroxyl group.

One approach is the hydroboration-oxidation of a Δ⁵-steroid. However, this often leads to a mixture of 6α- and 6β-hydroxy isomers. A more controlled method involves the epoxidation of a Δ⁵-steroid followed by ring opening. For instance, epoxidation of a 3β-acetoxy-Δ⁵-steroid with a peroxy acid typically yields the 5α,6α-epoxide. Subsequent treatment with a Lewis acid can lead to a 6-keto derivative. A convenient pathway to obtain 3β-hydroxy-6-oxo-5α-steroids from 3β-acetoxy Δ⁵-steroids has been reported, which could be adapted for the 5β-series.

Another strategy involves the direct oxidation of a suitable precursor. For example, the preparation of substituted androstane 4- and 6-ketones has been described, highlighting the potential for direct functionalization. researchgate.netrsc.org The choice of oxidizing agent is crucial to avoid unwanted side reactions at other positions of the steroid nucleus.

| Method | Precursor | Reagents | Product | Key Features |

| Oxidation of 6-hydroxy steroid | 5β-Androstan-6-ol | PCC, PDC, or Swern oxidation | 5β-Androstan-6-one | High yielding and clean conversion. |

| Epoxidation/Rearrangement | Δ⁵-Androstene derivative | m-CPBA, then Lewis acid | 6-Keto-5α-androstane | Can be adapted for 5β-series with appropriate starting material. |

| Direct C-H Oxidation | 5β-Androstane | Catalytic oxidation systems | 5β-Androstan-6-one | Potentially more atom-economical but may lack regioselectivity. |

This table presents plausible methods for the introduction of the 6-one functionality based on established steroid chemistry.

The introduction of the gem-dimethyl group at the C-4 position is typically achieved by the exhaustive methylation of a 3-keto steroid. The synthesis of 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one has been reported, which provides a template for this transformation. rsc.org The process generally involves the formation of an enolate at the C-2/C-4 position, followed by reaction with a methylating agent such as methyl iodide. To achieve dimethylation, this process is repeated.

The stereochemistry at C-5 is crucial. Starting from a 5β-androstan-3-one, the methylation conditions must be carefully controlled to avoid epimerization at C-5. The use of a strong, non-nucleophilic base is often preferred to generate the enolate.

| Step | Reaction | Reagents | Intermediate |

| 1 | Enolate formation | LDA or KHMDS | 5β-Androstan-3-one enolate |

| 2 | Monomethylation | Methyl iodide | 4-Methyl-5β-androstan-3-one |

| 3 | Second enolate formation | LDA or KHMDS | 4-Methyl-5β-androstan-3-one enolate |

| 4 | Dimethylation | Methyl iodide | 4,4-Dimethyl-5β-androstan-3-one |

This table outlines a general sequence for the introduction of the 4,4-dimethyl group.

Enantioselective and Diastereoselective Synthesis of 5beta-Androstan-6-one, 4,4-dimethyl-

The key stereochemical challenge in the synthesis of the target molecule is the establishment of the cis-fused A/B ring junction (5β-configuration). This is often addressed through the stereoselective reduction of a Δ⁴-3-keto steroid precursor. Catalytic hydrogenation of such enones can lead to a mixture of 5α and 5β products. However, the use of specific catalysts and reaction conditions can favor the formation of the desired 5β isomer. For instance, palladium-catalyzed hydrogenation in the presence of ionic liquids has been shown to improve 5β-selectivity. nih.gov

The structures of steroids containing a cis-fused A/B ring have been a subject of interest, and various methods have been developed for their synthesis. researchgate.net These often rely on substrate control, where the existing stereocenters in the C and D rings guide the stereochemical outcome of reactions on the A and B rings.

For a truly enantioselective synthesis, one would need to start from a non-chiral precursor and introduce the chirality using a chiral catalyst or auxiliary. While the total synthesis of steroids has been achieved through various elegant strategies, including enantioselective approaches, applying these to this specific target would require significant research and development. nih.gov A more practical approach often involves starting from a readily available chiral steroid precursor.

Functionalization and Derivatization Strategies for Research Probes

The development of research probes is essential for studying the biological mechanisms of action of steroid molecules. This often involves the introduction of specific functional groups that allow for detection, visualization, or covalent labeling of biological targets.

The 6-keto group in 5beta-Androstan-6-one, 4,4-dimethyl- is a prime site for modification. Various derivatization strategies can be employed to introduce functionalities useful for mechanistic studies.

One common approach is the formation of an oxime from the ketone. The resulting oxime can be further functionalized. For example, it can be reduced to an amine, which can then be coupled to fluorescent dyes, biotin, or other reporter molecules. The synthesis of novel aza-steroids from diosgenin (B1670711) through oxime formation demonstrates the versatility of this approach. mdpi.com

Another strategy is to use the ketone as a handle for introducing photoaffinity labels. For instance, the ketone could be converted to a diazirine or an aryl azide (B81097), which upon photolysis can form a covalent bond with nearby molecules, allowing for the identification of binding partners.

The use of derivatizing agents that enhance detection in mass spectrometry is also a valuable tool. For example, the use of "tandem mass tag hydrazine" (TMTH) to derivatize oxosteroids can significantly improve their ionization and provide characteristic fragmentation patterns for identification. nih.gov

| Modification | Reagents | Product Functionality | Application in Research |

| Oxime formation | Hydroxylamine (B1172632) hydrochloride | Oxime | Precursor for amines, further coupling. |

| Reductive amination | NaBH₃CN, NH₄OAc | Amine | Coupling to reporter groups. |

| Wittig reaction | Phosphonium ylide | Alkene | Introduction of various substituents. |

| Grignard reaction | Organomagnesium halide | Tertiary alcohol | Introduction of alkyl or aryl groups. |

| Hydrazone formation | Hydrazine derivatives | Hydrazone | Can be used for bioconjugation. |

This table summarizes potential modifications of the 6-one moiety and their applications.

Selective Transformations of the 4,4-Dimethyl Groups

The gem-dimethyl group at the C-4 position of the 5-beta-Androstan-6-one, 4,4-dimethyl- steroid nucleus presents a considerable challenge to synthetic chemists. The chemical inertness of the methyl C-H bonds, coupled with their sterically congested environment, makes selective functionalization a difficult task. However, overcoming this obstacle is key to creating novel analogues for biological evaluation. Methodologies to achieve this can be broadly categorized into enzymatic/microbial transformations and chemical C-H activation strategies.

Enzymatic and microbial systems offer a high degree of regio- and stereoselectivity. In nature, the demethylation of C-4 gem-dimethyl groups in sterol biosynthesis is a well-established process. This transformation is catalyzed by a complex of enzymes, including a sterol 4-alpha-methyl-oxidase, which performs successive oxidations of the C-4 methyl group. nih.gov For instance, the enzyme SdmA, a Rieske-type oxygenase, catalyzes the oxidation of the 4β-methyl group in 4,4-dimethylsterols. nih.gov While direct application to 5beta-Androstan-6-one, 4,4-dimethyl- is not widely reported, the principle of using whole-cell biocatalysts or isolated enzymes for such transformations is a promising strategy. Microbial hydroxylation, using various fungi and bacteria, is a known method for functionalizing unactivated positions on the steroid core. google.com Strains like Cunninghamella blakesleeana have been used for hydroxylating various steroids, and could potentially be applied to achieve selective hydroxylation of one of the C-4 methyl groups. google.com

Chemical approaches for remote C-H functionalization have also been developed. nih.govnih.gov These methods often rely on a directing group to deliver a reactive species to a specific, otherwise unreactive, C-H bond. nih.gov While many examples focus on other positions, the principles can be adapted. For example, a directing group temporarily installed elsewhere on the steroid could position a catalyst to effect a change at C-4. Radical-based reactions, facilitated by photoredox catalysis, can generate amidyl radicals that undergo a 1,5-hydrogen atom transfer (HAT) to activate a remote C-H bond, a strategy that has been applied in various molecular scaffolds. researchgate.net Such a strategy could theoretically be designed for the targeted functionalization of the C-4 gem-dimethyl group in the androstane system.

Late-Stage Diversification of the Steroidal Backbone for Structure-Activity Relationship Research

Late-stage functionalization (LSF) is a powerful paradigm in medicinal chemistry that allows for the rapid generation of a library of analogues from a common, complex intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the systematic exploration of how different functional groups at various positions on the molecule affect its biological activity. The 6-keto group in 5beta-Androstan-6-one, 4,4-dimethyl- is an ideal handle for such LSF.

The ketone can be readily transformed into a variety of other functional groups. For example, reduction of the ketone using a ketoreductase (KRED) or standard chemical hydrides can yield the corresponding 6-hydroxy derivatives. nih.gov These alcohols can then be further elaborated through esterification or etherification to probe the effects of different substituents. The ketone also provides access to nitrogen-containing analogues through reactions like reductive amination or the formation of hydrazones, which have been shown to be valuable modifications in other steroid systems. researchgate.net

Furthermore, the C-6 ketone enables modifications at adjacent positions through enolate chemistry. Formation of the enolate, followed by trapping with an electrophile, can introduce substituents at the C-5 or C-7 positions. More advanced LSF techniques involve cross-coupling reactions. researchwithrutgers.com For example, conversion of the ketone to an enol triflate would set the stage for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, heteroaryl, or amino substituents at the C-6 position. The addition of alkynyl groups to the ketone is another avenue for diversification, providing access to tertiary propargyl alcohols. researchgate.net

The table below outlines several potential late-stage diversification reactions that can be performed on the 5beta-Androstan-6-one, 4,4-dimethyl- scaffold to generate diverse libraries for SAR studies.

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Purpose in SAR |

| Reduction | NaBH₄, MeOH or KRED | 6α/β-Hydroxy | Introduce H-bond donor/acceptor |

| Reductive Amination | R₂NH, NaBH₃CN | 6-Amino | Introduce basic/charged groups |

| Wittig Reaction | Ph₃P=CHR | 6-Alkylidene | Modify steroid shape/olefin geometry |

| Grignard/Organolithium Addition | RMgBr or RLi | 6-Alkyl-6-hydroxy | Introduce steric bulk/lipophilicity |

| Hydrazone Formation | H₂NNHR | 6-Hydrazone | Introduce H-bond donors/acceptors, potential for further reaction |

| Enolate Alkylation | LDA, R-X | 5- or 7-Alkyl | Probe steric/electronic effects at adjacent positions |

| Suzuki Coupling (via enol triflate) | Pd catalyst, R-B(OR)₂ | 6-Aryl/Vinyl | Introduce aromatic/unsaturated systems |

| Alkynylation | RC≡CSiMe₃, KHMDS | 6-Alkynyl-6-hydroxy | Introduce rigid, linear groups for probing binding pockets |

These transformations, applied in a systematic or combinatorial fashion, can rapidly generate a wealth of data to inform the design of more potent and selective steroid-based compounds.

Chemical Reactivity and Mechanistic Investigations of 5beta Androstan 6 One, 4,4 Dimethyl

Reactivity Profiles of the 6-one Carbonyl Group

The carbonyl group at the C-6 position is the primary site of reactivity in 5-beta-Androstan-6-one, 4,4-dimethyl- . Its reactivity is influenced by the surrounding stereochemical and electronic environment, including the cis-fused A/B ring system and the remote 4,4-dimethyl substituents.

Nucleophilic and Electrophilic Additions and Eliminations

The carbonyl carbon of the 6-keto group is electrophilic and thus susceptible to attack by nucleophiles. The stereochemical outcome of such additions is dictated by the steric hindrance imposed by the steroid's three-dimensional structure. In the 5-beta-androstane series, the A/B ring junction is bent, leading to a more accessible alpha-face for the B-ring. However, the 1,3-diaxial interactions involving the C-19 angular methyl group can influence the trajectory of the incoming nucleophile.

Nucleophilic Additions:

Organometallic Reagents: The addition of Grignard reagents (RMgX) and organolithium reagents (RLi) to ketones is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemguide.co.ukwikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of 5-beta-Androstan-6-one, 4,4-dimethyl- , the addition of these reagents is expected to proceed from the less hindered alpha-face to yield the corresponding 6-beta-hydroxy-6-alpha-substituted derivatives. For sterically hindered ketones, the use of organocerium reagents, generated from organolithiums and cerium(III) chloride, can improve addition efficiency and minimize side reactions like enolization. researchgate.net

Wittig Reaction: The Wittig reaction provides a method for the conversion of ketones to alkenes. researchgate.netresearchgate.netwikipedia.orgbyjus.com Treatment of 5-beta-Androstan-6-one, 4,4-dimethyl- with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to yield the corresponding 6-methylene-5-beta-androstane derivative. The reaction generally tolerates a wide range of functional groups. researchgate.net For sterically demanding ketones, the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) esters, can be a more effective alternative. researchgate.net

Interactive Table: Predicted Nucleophilic Additions to 5-beta-Androstan-6-one, 4,4-dimethyl-

| Reagent | Expected Major Product | Reaction Type | Notes |

| CH3MgBr then H3O+ | 6-alpha-Methyl-5-beta-androstan-6-beta-ol | Grignard Addition | Attack from the less hindered alpha-face is predicted. |

| PhLi then H3O+ | 6-alpha-Phenyl-5-beta-androstan-6-beta-ol | Organolithium Addition | Similar stereochemical outcome to Grignard reagents is expected. wikipedia.org |

| Ph3P=CH2 | 6-Methylene-5-beta-androstane | Wittig Olefination | Forms an exocyclic double bond at C-6. researchgate.netwikipedia.org |

Elimination Reactions:

While direct elimination from the ketone is not common, the corresponding 6-hydroxy derivatives, formed via reduction, can undergo dehydration under acidic conditions to form alkenes. The regioselectivity of this elimination would be influenced by the stereochemistry of the hydroxyl group and the desire to form the most stable alkene.

Oxidation-Reduction Chemistry and Derivatization Reactions

Reduction of the 6-Keto Group:

The reduction of the 6-keto group to the corresponding 6-hydroxy steroids can be achieved with a variety of reducing agents. The stereochemical outcome is highly dependent on the reagent and reaction conditions.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as platinum or palladium. nih.gov The stereochemistry of the product is determined by the direction of hydrogen delivery from the catalyst surface. For many steroids, hydrogenation occurs from the less hindered alpha-face. However, the presence of base can alter the stereochemical outcome, favoring the formation of 5-beta products from 4-en-3-ones, suggesting that the substrate's conformation and interaction with the catalyst surface are crucial. nih.gov

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction of ketones to alcohols. wikipedia.orglibretexts.org The stereoselectivity of these reductions is governed by the steric approach of the hydride. For many steroidal ketones, attack from the less hindered face is preferred. libretexts.org

Oxidation of 6-Hydroxy Steroids:

The reverse reaction, the oxidation of a 6-hydroxy group back to the 6-keto functionality, can be accomplished using various oxidizing agents. The Oppenauer oxidation, which employs an aluminum alkoxide catalyst in the presence of a ketone such as acetone, is a classic method for the selective oxidation of secondary alcohols in steroids. wikipedia.orgbyjus.comthermofisher.comalfa-chemistry.comgoogle.com This method is particularly useful as it is generally chemoselective for secondary over primary alcohols and does not typically oxidize other sensitive functional groups. wikipedia.orgalfa-chemistry.com

Derivatization Reactions:

The 6-keto group can be converted to other functional groups. For example, reaction with hydroxylamine (B1172632) (NH2OH) would form the corresponding 6-oxime. This oxime can then undergo further transformations, such as the Beckmann rearrangement.

Rearrangement Reactions and Fragmentations

The steroidal B-ring, containing the 6-keto group, can be susceptible to various rearrangement and fragmentation reactions, often initiated by forming a reactive intermediate from the ketone.

Beckmann Rearrangement: The oxime derived from 5-beta-Androstan-6-one, 4,4-dimethyl- could undergo a Beckmann rearrangement under acidic conditions (e.g., using PCl5, SOCl2, or strong acids like H2SO4). wikipedia.orgscienceinfo.commasterorganicchemistry.comacs.orgnih.gov This reaction would lead to the expansion of the B-ring to a seven-membered lactam. The group anti-periplanar to the leaving group on the oxime nitrogen is the one that migrates.

Schmidt Reaction: In a related transformation, the direct reaction of the ketone with hydrazoic acid (HN3) in the presence of a strong acid can also lead to a ring-enlarged lactam. wikipedia.orgyoutube.comyoutube.comlibretexts.orgslideshare.net This reaction proceeds through a different mechanism involving the addition of the azide (B81097) to the protonated ketone.

Photochemical Rearrangements (Norrish Reactions): Upon irradiation with UV light, ketones can undergo Norrish Type I or Type II reactions. thermofisher.comgoogle.comscienceinfo.comnih.govnih.govhelsinki.fiscribd.com

Norrish Type I: This involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group (C5-C6 or C6-C7). The resulting diradical can then undergo various secondary reactions, including decarbonylation and recombination to form new products.

Norrish Type II: This reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. For the 6-keto steroid, potential gamma-hydrogens are located at C-4, C-8, and C-19. Subsequent cyclization can form cyclobutanol (B46151) derivatives, or fragmentation can lead to an enol and an alkene.

Influence of the 4,4-Dimethyl Substituents on Ring A Reactivity and Conformation

The gem-dimethyl group at the C-4 position of the A-ring has a profound impact on the conformation of the A-ring and, through conformational transmission, can influence the reactivity at distal sites, including the C-6 ketone. nih.gov

The presence of the 4,4-dimethyl groups introduces significant steric strain, which can distort the A-ring from a perfect chair conformation. nih.gov This distortion is a manifestation of the "4,4-dimethyl effect." The steric interactions, particularly the 1,3-diaxial interactions between the axial 4-methyl group and the axial hydrogens at C-2 and C-10, can lead to a flattening or even a twisting of the A-ring.

This conformational change in the A-ring is not isolated. Due to the fused nature of the steroid nucleus, conformational changes in one ring can be transmitted to adjacent rings. youtube.com Therefore, the altered conformation of the A-ring in 5-beta-Androstan-6-one, 4,4-dimethyl- can affect the geometry of the B-ring, which in turn can modulate the accessibility and reactivity of the 6-keto group. For instance, a subtle change in the B-ring conformation could alter the steric environment around the carbonyl group, influencing the stereochemical outcome of nucleophilic additions or reductions.

Studies on Pericyclic and Radical Reactions Involving 5-beta-Androstan-6-one, 4,4-dimethyl-

Radical Reactions:

Radical reactions offer a powerful tool for the synthesis and functionalization of complex molecules like steroids. nih.gov

Radical Cyclizations: The generation of a radical at a position that can undergo intramolecular cyclization onto a multiple bond is a key strategy. masterorganicchemistry.com While the parent ketone does not have a suitable multiple bond for this, derivatives could be designed for such reactions. For example, a radical generated elsewhere in the molecule could potentially cyclize onto the carbonyl oxygen, although this is less common than cyclization onto a C=C bond.

Radical-Mediated C-H Functionalization: More relevant would be the use of radical reactions to functionalize the steroid backbone. Remote functionalization, where a reactive site directs the functionalization of a distant C-H bond, is a well-established strategy in steroid chemistry. nih.govnih.gov For instance, a suitably positioned directing group could facilitate the abstraction of a hydrogen atom from the steroid nucleus, followed by trapping of the resulting radical to introduce a new functional group.

Catalytic Transformations of 5-beta-Androstan-6-one, 4,4-dimethyl- and its Analogues

Catalytic methods are highly desirable in steroid chemistry due to their efficiency and selectivity.

Catalytic Hydrogenation: As mentioned in section 4.1.2, catalytic hydrogenation is a key transformation for reducing the 6-keto group. The choice of catalyst and reaction conditions can influence the stereoselectivity of the resulting alcohol. nih.gov

Catalytic Dehydrogenation: The introduction of unsaturation into the steroid nucleus can be achieved through catalytic dehydrogenation. For example, using a palladium catalyst can convert a saturated ketone into an alpha,beta-unsaturated ketone. alfa-chemistry.comnih.govresearchgate.net This could potentially be applied to introduce a double bond adjacent to the 6-keto group.

Catalytic Oxidations: Modern catalytic methods for the oxidation of C-H bonds have been applied to steroids. researchgate.net For instance, manganese or iron-based catalysts can be used for the hydroxylation of remote C-H bonds. nih.gov Such methods could potentially be used to introduce a hydroxyl group at a specific position in 5-beta-Androstan-6-one, 4,4-dimethyl- , guided by the existing functional groups.

Interactive Table: Potential Catalytic Transformations of 5-beta-Androstan-6-one, 4,4-dimethyl- and its Derivatives

| Reaction Type | Catalyst System (Example) | Potential Product | Notes |

| Hydrogenation | Pd/C, H2 | 5-beta-Androstan-6-alpha-ol and/or 5-beta-Androstan-6-beta-ol | Reduction of the 6-keto group. Stereoselectivity depends on conditions. nih.gov |

| Dehydrogenation | Pd(TFA)2/4,5-diazafluorenone, O2 | 4,4-Dimethyl-5-beta-androst-7-en-6-one | Introduction of a C7-C8 double bond. alfa-chemistry.comnih.govresearchgate.net |

| Remote C-H Hydroxylation | Mn(porphyrin)/PIDA | Hydroxylated derivative | Site of hydroxylation would depend on directing effects and steric accessibility. nih.gov |

Metal-Catalyzed Processes for C-C and C-X Bond Formation

The functionalization of saturated carbocyclic scaffolds, such as the androstane (B1237026) skeleton, represents a significant challenge in synthetic chemistry due to the general inertness of C(sp³)–H bonds. However, modern transition-metal catalysis offers powerful tools for the direct activation and subsequent functionalization of these bonds. While no specific metal-catalyzed reactions utilizing 5-beta-Androstan-6-one, 4,4-dimethyl- as a substrate have been documented in the reviewed literature, the reactivity of similar steroidal systems provides a strong basis for predicting its potential transformations.

Directed C–H functionalization, wherein a functional group on the substrate coordinates to a metal catalyst and directs it to a specific C–H bond, is a prominent strategy. nih.gov For 5-beta-Androstan-6-one, 4,4-dimethyl-, the ketone moiety at C-6 could potentially direct a catalyst to functionalize adjacent methylene (B1212753) groups at C-5 or C-7. Palladium, rhodium, and ruthenium complexes are well-known to catalyze such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com

Furthermore, non-directed, radical-based functionalizations are also a possibility. For instance, metal-oxo complexes, such as polyoxometalates, can absorb light and generate carbon-centered radicals by abstracting hydrogen atoms, which can then be trapped by various reagents. nih.gov Given the presence of multiple secondary and tertiary C-H bonds in the androstane framework, regioselectivity in such reactions would be a key consideration, often favoring the weaker C-H bonds.

Below is a table of representative metal-catalyzed functionalizations performed on other steroid scaffolds, illustrating the potential for such transformations on 5-beta-Androstan-6-one, 4,4-dimethyl-.

| Catalyst System | Steroid Substrate | Position of Functionalization | Product Type | Reference |

| Rh₂(esp)₂ | Various Steroids | Tertiary C-H bonds | Nitrene insertion product | nih.gov |

| PdCl₂(dppf) | 4-Bromoindole derivative of a steroid | C-7 | Suzuki-Miyaura cross-coupling product | mdpi.com |

| Ru-complex | Estrone derivative | ortho-alkylation of carbamate | C-C bond formation | acs.org |

Organocatalytic Applications in Steroid Synthesis and Transformation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful platform for asymmetric synthesis. The ketone functionality at the C-6 position of 5-beta-Androstan-6-one, 4,4-dimethyl- is a prime handle for various organocatalytic transformations. Specifically, the α-protons at C-5 and C-7 are susceptible to deprotonation, which can be facilitated by organocatalysts to form nucleophilic enol or enamine intermediates.

While the scientific literature lacks specific examples of organocatalytic reactions on 5-beta-Androstan-6-one, 4,4-dimethyl-, the principles are well-established for other cyclic ketones. For instance, proline and its derivatives are known to catalyze a range of asymmetric reactions, including aldol, Mannich, and nitro-Michael reactions, by forming a transient enamine with the ketone substrate. nih.gov This approach could potentially be used to introduce substituents at the C-5 or C-7 positions of the steroid with high stereocontrol.

The following table presents examples of organocatalytic reactions on cyclic ketones, which serve as a model for the potential reactivity of 5-beta-Androstan-6-one, 4,4-dimethyl-.

| Organocatalyst | Substrate | Reagent | Product Type | Reference |

| Proline | Cyclohexanone | Aldehyde | Aldol addition product | nih.gov |

| Proline-derived tetrazole | Ketones | Nitroalkene | Asymmetric nitro-Michael addition | nih.gov |

| Proline-derived acylsulfonamide | Ketones | Imine | Asymmetric Mannich reaction | nih.gov |

Biocatalytic Approaches for Stereoselective Modifications In Vitro

Biocatalysis offers an environmentally benign and highly selective means of modifying complex molecules like steroids. Enzymes, particularly from microbial sources, are known to perform a wide array of transformations on the steroid nucleus with remarkable regio- and stereoselectivity. Although no biocatalytic studies have specifically reported the use of 5-beta-Androstan-6-one, 4,4-dimethyl-, the extensive literature on the biotransformation of other androstane derivatives allows for informed predictions.

Hydroxylation is a common biocatalytic reaction, often mediated by cytochrome P450 monooxygenases (CYPs). These enzymes can introduce hydroxyl groups at various positions on the steroid skeleton, which can be pivotal for altering biological activity or providing a handle for further synthetic modifications. nih.govnih.govresearchgate.net For instance, C-19 hydroxylation is a key step in the synthesis of certain bioactive steroids. nih.govnih.gov

Another important class of enzymes is the 3-ketosteroid Δ¹-dehydrogenases, which introduce a double bond between the C-1 and C-2 positions of the A-ring in 3-keto steroids. nih.gov While the target compound is a 6-keto steroid, the principle of enzymatic dehydrogenation could potentially be applied to introduce unsaturation at other positions, depending on the specific enzyme used.

The table below showcases representative biocatalytic transformations on steroid substrates, highlighting the potential for enzymatic modification of 5-beta-Androstan-6-one, 4,4-dimethyl-.

| Enzyme/Organism | Substrate | Transformation | Product | Reference |

| Tyromyces cucumeris | Cortexolone | C19-hydroxylation | 19-OH-cortexolone | nih.govnih.gov |

| CYP enzymes | Testosterone (B1683101) | Selective oxidation | Hydroxylated testosterone derivatives | researchgate.net |

| 3-Ketosteroid Δ¹-dehydrogenase | Androst-4-en-3,17-dione | Δ¹-dehydrogenation | Androst-1,4-dien-3,17-dione | nih.gov |

Kinetic and Thermodynamic Aspects of Reactions Involving 5-beta-Androstan-6-one, 4,4-dimethyl-

The reactivity of 5-beta-Androstan-6-one, 4,4-dimethyl- is fundamentally governed by the kinetic and thermodynamic parameters of its potential reactions. A central aspect of this is the keto-enol tautomerism at the C-6 position. The equilibrium between the keto form and the corresponding enol or enolate is crucial for many of its reactions, particularly those involving the α-carbons (C-5 and C-7).

While specific kinetic or thermodynamic data for 5-beta-Androstan-6-one, 4,4-dimethyl- are not available in the reviewed literature, extensive studies on the keto-enol tautomerism of other ketones provide a solid framework for understanding this process. muni.czmasterorganicchemistry.comnih.govlibretexts.org The tautomerization can be catalyzed by both acids and bases, and the rate-determining step is typically the proton transfer at the α-carbon. muni.czlibretexts.org The stability of the resulting enol is influenced by factors such as substitution and conjugation.

Kinetic studies on the inhibition of enzymes by related androstane derivatives have been performed, demonstrating that it is possible to obtain quantitative data on the reactivity of such molecules. nih.gov Theoretical studies on the unimolecular keto-enol tautomerism of simpler ketones have also provided detailed insights into the reaction mechanism and energy barriers. nih.gov

The following table includes kinetic data for the enolization of various cyclic ketones, which can be considered as models for the behavior of the C-6 ketone in 5-beta-Androstan-6-one, 4,4-dimethyl-.

| Ketone | Condition | Rate Constant (k) | Equilibrium Constant (K_enol) | Reference |

| Acetone | Aqueous acid | Varies with acid concentration | 6 x 10⁻⁹ | masterorganicchemistry.com |

| Cyclohexanone | Aqueous solution | - | 4.7 x 10⁻⁷ | masterorganicchemistry.com |

| Substituted Acetophenones | Aqueous solution | Varies with substituent | Varies with substituent | masterorganicchemistry.com |

Theoretical and Computational Chemistry Applied to 5beta Androstan 6 One, 4,4 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 5β-Androstan-6-one, 4,4-dimethyl-. These methods solve the Schrödinger equation for a given molecule to yield its electron density, from which a host of chemical properties can be derived.

Table 1: Hypothetical Reactivity Descriptors for 5β-Androstan-6-one, 4,4-dimethyl- based on Analogous Steroid Ketones

| Descriptor | Predicted Value/Region | Implication for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) | Localized primarily on the steroid backbone | Indicates regions susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Concentrated around the C6-ketone group | Identifies the most probable site for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the C6-ketone oxygen | Highlights the region most attractive to electrophiles and hydrogen bond donors. |

| Fukui Functions | High values at C6 and adjacent carbons | Pinpoints the atoms most likely to be involved in chemical reactions. |

| Absolute Hardness (η) | A measure of resistance to charge transfer | Provides insight into the overall stability and reactivity of the molecule. nih.gov |

| Electronegativity (χ) | A measure of the ability to attract electrons | Complements absolute hardness in predicting reactivity. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a steroidal molecule like 5β-Androstan-6-one, 4,4-dimethyl-, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological receptors.

The 5β-configuration of the A/B ring junction imparts a characteristic bent shape to the steroid nucleus, in contrast to the planar 5α-isomers. fu-berlin.de The presence of the 4,4-dimethyl groups further influences the puckering of the A-ring, which can adopt various conformations such as chair, boat, or twist-boat. nii.ac.jp MD simulations can map the energy landscape of these conformations, revealing the most stable forms and the energy barriers between them. This conformational flexibility is crucial as it can dictate how the molecule fits into a binding pocket of a receptor. nii.ac.jp

When placed in a simulated environment (e.g., a box of water molecules), MD simulations can also shed light on the intermolecular interactions that govern the behavior of 5β-Androstan-6-one, 4,4-dimethyl-. The polar ketone group at C6 is expected to form hydrogen bonds with protic solvents, while the largely nonpolar steroid backbone will engage in van der Waals interactions. Understanding these interactions is key to predicting the molecule's solubility and its behavior in biological systems. For instance, studies on other corticosteroids have utilized MD simulations to understand their interactions with model lung surfactants. rsc.org

Table 2: Predicted Conformational and Interaction Properties of 5β-Androstan-6-one, 4,4-dimethyl- from Theoretical Considerations

| Property | Predicted Characteristic | Significance |

| A/B Ring Junction | Cis-fused (5β) | Results in a bent overall molecular shape. fu-berlin.de |

| A-Ring Conformation | Likely a distorted chair or an equilibrium of multiple conformations | Influenced by the 4,4-dimethyl substitution and impacts receptor binding. nii.ac.jp |

| Dominant Intermolecular Forces | Dipole-dipole interactions (ketone), van der Waals forces (steroid backbone) | Govern solubility and interactions with biological macromolecules. |

| Hydrogen Bonding Capacity | Acceptor at the C6-ketone oxygen | Crucial for interactions with protic solvents and hydrogen bond donors in receptor sites. |

Prediction of Spectroscopic Parameters for Advanced Research and Identification

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be instrumental in their identification and structural elucidation. For 5β-Androstan-6-one, 4,4-dimethyl-, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. nih.gov By calculating the magnetic shielding tensors of each nucleus in the molecule, it is possible to obtain a theoretical NMR spectrum that can be compared with experimental data to confirm the structure. This is particularly useful for complex molecules like steroids, where spectral overlap can make unambiguous assignment challenging. Benchmark studies have shown that with the appropriate choice of functional and basis set, DFT can predict chemical shifts with high accuracy. nih.gov

Similarly, the vibrational frequencies of 5β-Androstan-6-one, 4,4-dimethyl- can be calculated using DFT. These frequencies correspond to the peaks observed in an IR spectrum. The most prominent feature in the predicted IR spectrum of this molecule would be a strong absorption band corresponding to the C=O stretching vibration of the C6-ketone. The exact position of this band can be sensitive to the local environment and the conformation of the A-ring.

Table 3: Theoretically Predicted Spectroscopic Data for 5β-Androstan-6-one, 4,4-dimethyl-

| Spectroscopic Technique | Predicted Key Feature | Approximate Predicted Value |

| ¹³C NMR | C6-ketone carbonyl carbon | ~210 ppm |

| ¹H NMR | Protons adjacent to the ketone (C5 and C7) | Shifted downfield due to the anisotropic effect of the carbonyl group. |

| Infrared (IR) Spectroscopy | C=O stretching vibration | ~1715-1725 cm⁻¹ |

In Silico Mechanistic Pathway Elucidation for Complex Reactions

In silico mechanistic pathway elucidation involves the use of computational methods to map out the step-by-step process of a chemical reaction. This approach can be applied to understand the reactions involving 5β-Androstan-6-one, 4,4-dimethyl-, such as its synthesis or metabolic transformation. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.

For example, the synthesis of 5β-Androstan-6-one, 4,4-dimethyl- often involves the oxidation of the corresponding 6β-ol. rsc.org Computational modeling could be used to compare the feasibility of different oxidizing agents and to understand the stereochemical outcome of the reaction. Similarly, the metabolism of this steroid in a biological system, which often involves enzymatic reactions like hydroxylation, can be studied using quantum mechanics/molecular mechanics (QM/MM) methods. These hybrid methods treat the reactive center of the enzyme and the substrate with high-level quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. Such studies can provide insights into the binding of the steroid to the enzyme's active site and the mechanism of its transformation. While direct studies on this specific molecule are lacking, in silico models have been developed to simulate the effects of corticosteroids and their interaction with signaling pathways. plos.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Research Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uni-ruse.bg For 5β-Androstan-6-one, 4,4-dimethyl-, QSAR can be a powerful tool for designing new analogues with potentially enhanced or modified activity for research purposes.

A QSAR study begins with a dataset of compounds for which the biological activity (e.g., binding affinity to a receptor) has been experimentally measured. For each compound, a set of molecular descriptors is calculated. These descriptors can be based on various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to build a model that correlates a subset of these descriptors with the observed activity.

While no specific QSAR models for 5β-Androstan-6-one, 4,4-dimethyl- have been published, the principles can be illustrated with data from QSAR studies on other steroid classes, such as testosterone (B1683101) derivatives or progesterone (B1679170) receptor binders. nih.govuni-ruse.bg Such models can identify the key structural features that are important for a particular biological activity. For example, a QSAR model might reveal that increasing the polarity in a certain region of the steroid enhances its binding to a target receptor. This information can then be used to guide the synthesis of new analogues of 5β-Androstan-6-one, 4,4-dimethyl- with tailored properties for further investigation.

Table 4: Representative Molecular Descriptors Used in Steroid QSAR Studies

| Descriptor Class | Example Descriptors | Relevance to Biological Activity |

| Topological Descriptors | Molecular Connectivity Indices | Describe the size and branching of the molecule. |

| Geometrical Descriptors | Molecular Surface Area, Molecular Volume | Relate to how the molecule fits into a binding site. |

| Electronic Descriptors | Dipole Moment, Partial Charges | Govern electrostatic interactions with the receptor. |

| Lipophilicity Descriptors | LogP | Influences the compound's ability to cross cell membranes. |

Biochemical and Molecular Biological Probing with 5beta Androstan 6 One, 4,4 Dimethyl Research Oriented Focus

Enzymatic Biotransformations and Metabolism In Vitro (Excluding In Vivo Human Data)

The in vitro metabolism of steroids is a crucial area of research for understanding their biological activities and potential for drug development. Microbial and cell culture systems are powerful tools for these investigations. nih.gov The biotransformation of steroids often involves hydroxylation, oxidation, and reduction reactions, catalyzed by various enzymes, particularly cytochrome P450 monooxygenases. oaepublish.com

While specific studies on the enzymatic biotransformation of 5beta-Androstan-6-one, 4,4-dimethyl- are not extensively documented, the metabolism of related androstane (B1237026) derivatives provides a predictive framework. For instance, the fungus Cunninghamella elegans is known to hydroxylate 5α-androstan-17-ones at various positions. rsc.org It is plausible that 5beta-Androstan-6-one, 4,4-dimethyl- could undergo similar enzymatic modifications. The presence of the 4,4-dimethyl groups may, however, influence the regioselectivity of hydroxylation due to steric hindrance.

A study on the synthesis of related compounds involved the oxidation of 3,3-ethylenedioxy-4,4-dimethyl-5β-androstan-6β-ol to the corresponding 5β-6-ketone. rsc.org This suggests that the 6-keto group of the title compound could be a target for enzymatic reduction in vitro.

Potential in vitro biotransformation products of 5beta-Androstan-6-one, 4,4-dimethyl- could include hydroxylated and reduced derivatives. The table below outlines hypothetical biotransformation reactions and the potential resulting products, based on known steroid metabolism pathways.

| Reaction Type | Potential Product | Enzyme Class (Hypothetical) |

| Reduction of 6-keto group | 4,4-dimethyl-5beta-androstan-6-ol | 6-hydroxysteroid dehydrogenase |

| Hydroxylation | Hydroxylated derivatives (e.g., at C-1, C-7, C-11) | Cytochrome P450 monooxygenases |

Further research using microbial cultures (e.g., Aspergillus, Curvularia) or liver microsome preparations would be necessary to elucidate the specific metabolic fate of 5beta-Androstan-6-one, 4,4-dimethyl-. nih.govnih.gov

Use as a Molecular Probe for Receptor Binding Site Characterization (Focus on receptor architecture)

The rigid structure of steroids makes them excellent scaffolds for designing molecular probes to investigate the architecture of receptor binding sites. While there is no direct evidence of 5beta-Androstan-6-one, 4,4-dimethyl- being used for this purpose, its structural characteristics suggest it could be a valuable tool.

The 4,4-dimethyl groups provide a bulky feature on the A-ring. This could be used to investigate the volume and steric tolerance of the receptor's binding site in that region. If the compound shows altered binding compared to its non-methylated parent, it would indicate that the C-4 position is in close proximity to the receptor surface.

To be used as a molecular probe, 5beta-Androstan-6-one, 4,4-dimethyl- could be radiolabeled or tagged with a fluorescent group. Competitive binding assays with known receptor ligands would then be performed to determine its binding affinity and specificity. Such studies could provide valuable insights into the structural features of nuclear receptors like the androgen receptor or other steroid-binding proteins.

Role as a Substrate or Inhibitor in Mechanistic Enzymology Studies (Focus on enzyme kinetics and mechanism)

The unique structural features of 5beta-Androstan-6-one, 4,4-dimethyl- make it an interesting candidate for mechanistic enzymology studies, particularly for enzymes involved in steroid metabolism.

As a substrate, the compound could be used to study the kinetics and mechanism of enzymes such as hydroxysteroid dehydrogenases (HSDs). The 6-keto group is a potential site for reduction by HSDs. By measuring the rate of this reaction under varying substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax) could be determined. The 4,4-dimethyl groups might influence the binding of the substrate to the enzyme's active site, providing insights into the enzyme's substrate specificity.

Conversely, 5beta-Androstan-6-one, 4,4-dimethyl- could act as an inhibitor of certain steroid-metabolizing enzymes. The bulky 4,4-dimethyl groups could sterically hinder the binding of the natural substrate to the enzyme's active site. Inhibition studies would involve measuring the enzyme's activity in the presence and absence of the compound. The mode of inhibition (e.g., competitive, non-competitive) could then be determined, providing further information about the enzyme's mechanism.

| Potential Enzyme Target | Potential Role of the Compound | Information Gained |

| Hydroxysteroid Dehydrogenases (HSDs) | Substrate | Enzyme kinetics (Km, Vmax), substrate specificity |

| Cytochrome P450 enzymes | Inhibitor | Mode of inhibition, active site structure |

| Aromatase | Inhibitor | Structure-activity relationships for aromatase inhibitors |

Investigation of Interactions with Non-Human Biological Systems (e.g., microbial transformations, plant pathways)

Microbial transformation is a well-established method for producing novel steroid derivatives, some of which may have enhanced biological activities. nih.gov Various microorganisms, including fungi and bacteria, are known to metabolize steroids through a range of reactions. oaepublish.com

While specific studies on the microbial transformation of 5beta-Androstan-6-one, 4,4-dimethyl- are lacking, research on related androstanes suggests it would be a viable substrate for such transformations. For example, fermentation of androst-4-ene-3,17-dione with Curvularia lunata yields several hydroxylated and reduced metabolites. nih.gov Similarly, Cunninghamella elegans has been shown to hydroxylate 5α-androstan-17-ones. rsc.org

Introducing 5beta-Androstan-6-one, 4,4-dimethyl- to various microbial cultures could lead to the production of novel, structurally diverse steroids. The resulting metabolites could then be isolated and characterized, and their biological activities could be assessed.

The table below provides examples of microbial transformations of related steroids, which could be predictive of the potential transformations of 5beta-Androstan-6-one, 4,4-dimethyl-.

| Microorganism | Substrate | Major Transformation Products | Reference |

| Curvularia lunata | (+)-Androst-4-ene-3,17-dione | Androsta-1,4-diene-3,17-dione, 17β-hydroxyandrosta-1,4-dien-3-one | nih.gov |

| Cunninghamella elegans | 5α-Androstan-17-one derivatives | 1β,7-dihydroxylated or 7-monohydroxylated products | rsc.org |

| Aspergillus niger | Vulgarin (a sesquiterpene lactone) | Hydroxylated and reduced metabolites | nih.gov |

In the context of plant pathways, while less explored for androstane derivatives, plant cell cultures have been shown to metabolize steroids like dehydroepiandrosterone. oaepublish.com Investigating the biotransformation of 5beta-Androstan-6-one, 4,4-dimethyl- in plant cell suspension cultures could reveal novel metabolic pathways and potentially lead to the discovery of new bioactive compounds.

Development of Biosensors and Assays for Research Applications

Biosensors and immunoassays are essential tools in many areas of biological research. The development of such assays for 5beta-Androstan-6-one, 4,4-dimethyl- would require the generation of specific antibodies or other recognition elements.

To produce antibodies, the steroid would first need to be conjugated to a carrier protein, as steroids themselves are too small to elicit a strong immune response. The 6-keto group could potentially be used for conjugation after appropriate chemical modification. Once specific antibodies are generated, they could be used to develop various types of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), to detect and quantify the compound in biological samples.

Such an assay would be valuable for in vitro metabolism studies, allowing for the rapid and sensitive measurement of the compound's disappearance or the appearance of its metabolites.

Furthermore, the compound or its derivatives could be immobilized on a transducer surface to create a biosensor. This could be used to screen for binding partners, such as enzymes or receptors, in complex biological mixtures. The development of a specific biosensor for 5beta-Androstan-6-one, 4,4-dimethyl- would facilitate high-throughput screening for interactions with various biological molecules.

Advanced Analytical Methodologies for Research on 5beta Androstan 6 One, 4,4 Dimethyl

Development of Hyphenated Chromatographic Techniques for Complex Mixtures

The analysis of 5beta-Androstan-6-one, 4,4-dimethyl- in complex mixtures, such as biological fluids or synthetic reaction media, relies heavily on hyphenated chromatographic techniques. These methods combine the separation power of chromatography with the identification capabilities of spectrometry. youtube.com

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent techniques in steroid analysis. nih.gov For a non-volatile compound like 5beta-Androstan-6-one, 4,4-dimethyl-, LC-MS is often preferred as it typically requires less sample derivatization compared to GC-MS. nih.govsciex.com However, derivatization can be employed in GC-MS to improve the volatility and thermal stability of the steroid.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for steroid quantification. mdpi.comyoutube.com The use of reversed-phase columns, such as C18, is common for the separation of steroids. nih.gov The mobile phase composition, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. nih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the speed and resolution of steroid separations, allowing for the analysis of a large number of samples in a shorter time frame. nih.gov

Table 1: Comparison of Hyphenated Chromatographic Techniques for Steroid Analysis

| Technique | Principle | Advantages for 5beta-Androstan-6-one, 4,4-dimethyl- Analysis |

|---|---|---|

| GC-MS | Separates volatile compounds in the gas phase, which are then ionized and detected by mass spectrometry. nih.gov | High resolution, extensive spectral libraries for identification. |

| LC-MS/MS | Separates compounds in the liquid phase, followed by ionization and tandem mass spectrometry for detection. nih.govmdpi.com | Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity, minimal sample preparation. nih.govsciex.com |

| UHPLC-HRMS | Utilizes smaller particle size columns for faster and more efficient separations, coupled with high-resolution mass spectrometry. nih.gov | Increased throughput, improved resolution of isomers, accurate mass measurements for formula determination. nih.gov |

Isotopic Labeling and Trace Analysis for Reaction Mechanism Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic pathways and reaction mechanisms of steroids like 5beta-Androstan-6-one, 4,4-dimethyl-. wikipedia.org This technique involves replacing one or more atoms in the molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). irisotope.com

By introducing a labeled version of the compound into a biological system or a chemical reaction, researchers can track its transformation by monitoring the mass shift in the resulting products using mass spectrometry. nih.gov This allows for the unambiguous identification of metabolites and intermediates, providing critical insights into the enzymatic or chemical processes involved.

For instance, to study the metabolism of 5beta-Androstan-6-one, 4,4-dimethyl-, a ¹³C-labeled analog could be synthesized. After administration in vitro, cell extracts can be analyzed by LC-MS to identify metabolites based on the characteristic mass difference imparted by the ¹³C atoms. This approach is invaluable for understanding how the 4,4-dimethyl group and the 6-keto function influence the metabolic fate of the 5beta-androstane (B1232116) skeleton.

Isotopically labeled steroids also serve as ideal internal standards for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). sigmaaldrich.com Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. sigmaaldrich.com

Chiral Separation Techniques for Enantiomeric Purity Assessment in Synthetic Research

The stereochemistry of steroids is critical to their biological activity. The synthesis of a specific stereoisomer like 5beta-Androstan-6-one, 4,4-dimethyl- requires methods to verify its enantiomeric purity. Chiral separation techniques are employed to separate and quantify stereoisomers.

One common approach is the use of chiral derivatizing agents (CDAs). nih.gov These are enantiomerically pure reagents that react with the target compound to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral chromatography column. For a ketone like 5beta-Androstan-6-one, 4,4-dimethyl-, derivatization of the keto group would be a potential strategy.

Alternatively, chiral stationary phases (CSPs) in either GC or HPLC can be used for the direct separation of enantiomers. These phases are coated with a chiral selector that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on cyclodextrins, proteins, and polysaccharide derivatives. researchgate.net

Table 2: Chiral Separation Strategies for Steroids

| Technique | Description | Application to 5beta-Androstan-6-one, 4,4-dimethyl- |

|---|---|---|

| Indirect Separation (Chiral Derivatization) | The compound is reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column. nih.gov | The 6-keto group could be a target for derivatization to assess the stereochemistry at other centers. |

| Direct Separation (Chiral Stationary Phases) | Enantiomers are separated directly on a chromatographic column containing a chiral selector. researchgate.net | Allows for the direct assessment of enantiomeric purity without the need for derivatization. |

High-Resolution Mass Spectrometry for Fragmentation Studies and Metabolite Identification In Vitro

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for determining the elemental composition of 5beta-Androstan-6-one, 4,4-dimethyl- and its metabolites. nih.govresearchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Fragmentation studies, typically performed using tandem mass spectrometry (MS/MS), provide structural information about the molecule. When the molecular ion of 5beta-Androstan-6-one, 4,4-dimethyl- is isolated and fragmented, it produces a characteristic pattern of fragment ions. chemguide.co.uklibretexts.org The analysis of these fragmentation patterns can help to elucidate the structure of the parent compound and its metabolites. nih.govresearchgate.net

For example, the fragmentation of the androstane (B1237026) skeleton often involves characteristic losses of methyl groups and cleavages of the steroid rings. The presence of the 4,4-dimethyl group and the 6-keto function in 5beta-Androstan-6-one, 4,4-dimethyl- would be expected to produce a unique fragmentation pattern that can be used for its identification.

In vitro metabolite identification is greatly facilitated by HRMS. By incubating the parent compound with liver microsomes or other enzyme preparations, researchers can generate metabolites that can then be analyzed by LC-HRMS. The accurate mass measurements allow for the confident assignment of elemental compositions to the metabolites, and the fragmentation patterns provide clues to their structures. sciex.commdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5beta-Androstan-6-one, 4,4-dimethyl- |

| Acetonitrile |

| Carbon-13 |

| Deuterium |

| Methanol |

Emerging Research Frontiers and Future Perspectives on 5beta Androstan 6 One, 4,4 Dimethyl Chemistry

Integration into Supramolecular Chemistry and Materials Science (e.g., as a Chiral Scaffold)

The rigid and well-defined three-dimensional structure of 5beta-Androstan-6-one, 4,4-dimethyl- makes it an attractive candidate for use as a chiral scaffold in supramolecular chemistry. The inherent chirality of the steroid backbone can be exploited to induce chirality in self-assembling systems, leading to the formation of complex, ordered architectures. While specific studies on the supramolecular chemistry of 5beta-Androstan-6-one, 4,4-dimethyl- are nascent, the broader field of steroid-based supramolecular chemistry provides a strong precedent. For instance, other steroids have been shown to form chiral aggregates and liquid crystals. The unique steric hindrance provided by the 4,4-dimethyl groups in 5beta-Androstan-6-one, 4,4-dimethyl- could lead to novel packing arrangements and host-guest properties.

Future research in this area could focus on the synthesis of derivatives of 5beta-Androstan-6-one, 4,4-dimethyl- functionalized with recognition motifs, such as hydrogen bonding donors and acceptors or aromatic surfaces, to direct their assembly into predictable supramolecular structures. The potential applications of such materials could range from chiral sensing and catalysis to the development of advanced biomaterials.

Table 1: Potential Supramolecular Applications of 5beta-Androstan-6-one, 4,4-dimethyl- Derivatives

| Application Area | Potential Role of 5beta-Androstan-6-one, 4,4-dimethyl- | Required Modifications |

|---|---|---|

| Chiral Recognition | Chiral host molecule for enantioselective guest binding. | Introduction of binding sites (e.g., crown ether, cyclodextrin). |

| Liquid Crystals | Core mesogenic unit to induce chiral nematic or smectic phases. | Addition of flexible alkyl chains or aromatic groups. |

Applications in Green Chemistry and Sustainable Synthesis

The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign synthetic methods. researchgate.netresearchgate.net The synthesis of complex molecules like steroids traditionally involves multi-step processes that can generate significant waste. mdpi.com Green chemistry principles, such as the use of catalytic reactions, renewable feedstocks, and safer solvents, are being applied to steroid synthesis to mitigate its environmental impact. researchgate.netyoutube.com

For 5beta-Androstan-6-one, 4,4-dimethyl-, future research in green chemistry could explore several avenues. One promising approach is the use of biocatalysis, employing enzymes or whole microorganisms to perform selective transformations on the steroid scaffold. mdpi.comrsc.org This could lead to more efficient and environmentally friendly routes to this compound and its derivatives. Additionally, the development of catalytic methods using earth-abundant metals for key bond formations would represent a significant advance over traditional stoichiometric reagents. nih.gov Microwave-assisted synthesis is another green technique that could accelerate reaction times and reduce energy consumption in the preparation of 5beta-Androstan-6-one, 4,4-dimethyl- analogues. researchgate.net

Development of Photoactivatable Derivatives for Advanced Biological Probing

Photoactivatable probes are powerful tools in chemical biology, allowing for precise spatial and temporal control over the activation of a molecule's function. researchgate.net These probes typically contain a photolabile protecting group that can be removed with light, uncaging the active molecule at a desired time and location. nih.gov The development of photoactivatable derivatives of 5beta-Androstan-6-one, 4,4-dimethyl- could enable detailed studies of its interactions with biological systems.

While specific photoactivatable derivatives of this compound have not yet been reported, the general strategies for creating such probes are well-established. nih.gov For example, the ketone at the C6 position could be masked with a photolabile group. Upon irradiation, the parent ketone would be regenerated, potentially triggering a biological response. Such probes could be used to investigate the kinetics and localization of the compound's interactions with cellular targets.

Future Directions in Stereoselective Synthesis of 5beta-Androstan-6-one, 4,4-dimethyl- Analogues

The biological activity of steroids is highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of analogues of 5beta-Androstan-6-one, 4,4-dimethyl- is of paramount importance. nih.gov While the synthesis of some 4,4-dimethyl steroids has been reported, there is a continuing need for more efficient and versatile methods. nih.govrsc.orgrsc.org

Future research in this area will likely focus on the development of new catalytic asymmetric methods to control the stereochemistry at various positions of the steroid nucleus. rsc.org For instance, catalytic enantioselective conjugate additions could be employed to introduce the gem-dimethyl group at C4. Furthermore, stereoselective C-H functionalization reactions could provide a powerful tool for the direct introduction of new functional groups at specific positions on the steroid scaffold, leading to a diverse range of novel analogues. researchgate.net The synthesis of the 5-beta isomer can be challenging, and new methods to control this stereocenter would be highly valuable. rsc.org

Table 2: Potential Stereoselective Synthetic Strategies for 5beta-Androstan-6-one, 4,4-dimethyl- Analogues

| Target Modification | Potential Synthetic Approach | Key Challenge |

|---|---|---|

| Introduction of C4-substituents | Asymmetric conjugate addition to a Δ4-enone precursor. | Controlling the stereochemistry of the quaternary center. |

| Functionalization of the A-ring | Directed C-H activation. | Achieving high regioselectivity and stereoselectivity. |

Computational and Data-Driven Approaches in Steroid Research and Design

Computational chemistry and data-driven methods are becoming increasingly integral to the design and discovery of new molecules. researchgate.net These approaches can be used to predict the properties of novel compounds, understand their mechanism of action, and guide synthetic efforts. In the context of 5beta-Androstan-6-one, 4,4-dimethyl-, computational studies could provide valuable insights into its conformational preferences and its potential interactions with biological targets.

Molecular dynamics simulations could be used to explore the conformational landscape of the 5beta-Androstan-6-one, 4,4-dimethyl- scaffold and its derivatives. Quantum mechanical calculations could be employed to predict spectroscopic properties and reaction mechanisms. Furthermore, the growing availability of large datasets of chemical and biological information, coupled with machine learning algorithms, could enable the data-driven design of novel 5beta-Androstan-6-one, 4,4-dimethyl- analogues with desired properties. arxiv.org

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural identity of 5β-Androstan-6-one, 4,4-dimethyl-?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm stereochemistry and substituent positions. Compare chemical shifts with structurally similar analogs (e.g., 5α-Androstan-3β-ol, 4,4-dimethyl-; see shifts in ). For dimethyl groups, expect distinct singlet peaks in H NMR (~0.8–1.2 ppm) and C NMR (~22–28 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular formula (CHO). Fragmentation patterns should align with androstane backbone modifications .